molecular formula C5H13ClSi B3187779 (2-chloroethyl)trimethylsilane CAS No. 17336-78-6

(2-chloroethyl)trimethylsilane

Cat. No. B3187779
Key on ui cas rn: 17336-78-6
M. Wt: 136.69 g/mol
InChI Key: HPWWMXONAIDFQW-UHFFFAOYSA-N
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Patent
US07098333B2

Procedure details

A solution of 2,4-dichloro-1H-pyrrolo[2,3-d]pyrimidine (542 mg, 2.58 mmol) in MeCN (20 mL) was treated with NaH (113 mg, 2.84 mmol), stirred for 1 h, treated with trimethylsilylethyl chloride (502 μL, 2.84 mmol), stirred at room temperature for 3 h, poured into water, extracted with EtOAc, dried (MgSO4) and concentrated in vacuo to give the title compound (913 mg, 104%) which was used crude in the next reaction.
Quantity
542 mg
Type
reactant
Reaction Step One
Name
Quantity
113 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
502 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
104%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:7][C:6]2=[N:8][CH:9]=[CH:10][C:5]2=[C:4]([Cl:11])[N:3]=1.[H-].[Na+].[CH3:14][Si:15]([CH2:18][CH2:19]Cl)([CH3:17])[CH3:16].[OH2:21].[CH3:22]C#N>>[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]2[CH:10]=[CH:9][N:8]([CH2:22][O:21][CH2:19][CH2:18][Si:15]([CH3:17])([CH3:16])[CH3:14])[C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
542 mg
Type
reactant
Smiles
ClC1=NC(=C2C(N1)=NC=C2)Cl
Name
Quantity
113 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
502 μL
Type
reactant
Smiles
C[Si](C)(C)CCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)N(C=C2)COCC[Si](C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 913 mg
YIELD: PERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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